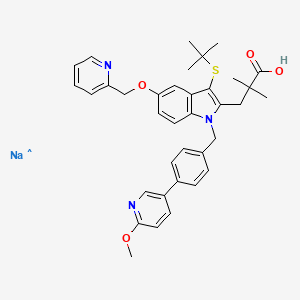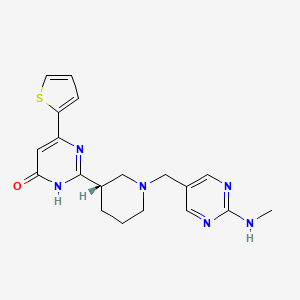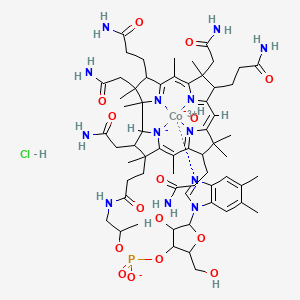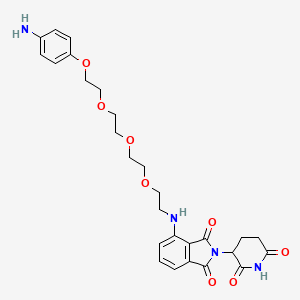
AM 103
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM103 est un inhibiteur novateur, puissant et sélectif de la protéine activatrice de la 5-lipoxygenase (FLAP). Ce composé a montré un potentiel significatif dans le traitement des affections inflammatoires telles que l'asthme et les maladies cardiovasculaires en empêchant la synthèse des leucotriènes, qui sont des médiateurs de l'inflammation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de AM103 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse détaillée est propriétaire, mais elle implique généralement:
- Formation de la structure centrale par une série de réactions de condensation et de cyclisation.
- Introduction de groupes fonctionnels pour améliorer la sélectivité et la puissance.
- Purification et cristallisation pour obtenir une pureté élevée.
Méthodes de production industrielle
La production industrielle de AM103 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:
- Optimisation des conditions réactionnelles pour maximiser le rendement et la pureté.
- Utilisation de réactifs et de solvants de qualité industrielle.
- Mise en œuvre de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
AM103 subit plusieurs types de réactions chimiques, notamment:
Oxydation: AM103 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution: Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ou modifiant son activité biologique.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de AM103 avec des activités biologiques modifiées. Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles.
Applications de la recherche scientifique
AM103 a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier l'inhibition de FLAP et ses effets sur la synthèse des leucotriènes.
Biologie: Investigated for its role in modulating inflammatory pathways and immune responses.
Médecine: Exploré comme un agent thérapeutique potentiel pour le traitement de l'asthme, des maladies cardiovasculaires et d'autres affections inflammatoires.
Industrie: Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et formulations.
Mécanisme d'action
AM103 exerce ses effets en inhibant sélectivement la protéine activatrice de la 5-lipoxygenase (FLAP). Cette inhibition empêche la synthèse des leucotriènes, qui sont des médiateurs clés de l'inflammation. Les cibles moléculaires et les voies impliquées comprennent:
FLAP: Inhibition directe de FLAP, réduisant la synthèse des leucotriènes.
Voie des leucotriènes: Régulation négative de la voie des leucotriènes, conduisant à une diminution de l'inflammation et de la réponse immunitaire.
Applications De Recherche Scientifique
AM103 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLAP and its effects on leukotriene synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating asthma, cardiovascular diseases, and other inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mécanisme D'action
AM103 exerts its effects by selectively inhibiting the 5-lipoxygenase-activating protein (FLAP). This inhibition prevents the synthesis of leukotrienes, which are key mediators of inflammation. The molecular targets and pathways involved include:
FLAP: Direct inhibition of FLAP, reducing leukotriene synthesis.
Leukotriene Pathway: Downregulation of the leukotriene pathway, leading to decreased inflammation and immune response.
Comparaison Avec Des Composés Similaires
AM103 est unique par rapport aux autres inhibiteurs de FLAP en raison de sa haute puissance et de sa sélectivité. Des composés similaires comprennent:
MK-886: Un autre inhibiteur de FLAP avec une puissance inférieure.
BAY-X-1005: Un inhibiteur de FLAP avec des propriétés pharmacocinétiques différentes.
DG-031: Un inhibiteur de FLAP étudié pour ses effets sur les maladies cardiovasculaires.
AM103 se démarque en raison de son efficacité supérieure et de son profil pharmacocinétique favorable, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique supplémentaires.
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser!
Propriétés
| The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. | |
Numéro CAS |
1147872-22-7 |
Formule moléculaire |
C36H38N3NaO4S |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |
Clé InChI |
NJJMCCVPHCNMPB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O.[Na] |
SMILES canonique |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)

![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)



![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)




![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
